molecular formula C13H18ClFN2O2 B12957025 Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride

Cat. No.: B12957025
M. Wt: 288.74 g/mol
InChI Key: RZHUCBOTPKCYGH-LYCTWNKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound with the following structure:

Structure:C14H18ClFN2O2\text{Structure:} \quad \text{C}_{14}\text{H}_{18}\text{ClFN}_2\text{O}_2 Structure:C14​H18​ClFN2​O2​

This compound belongs to the class of piperidine derivatives and contains both an amino group and a carboxylate ester. The benzyl group is attached to the piperidine ring, and the fluorine atom enhances its pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride. One common approach involves the reaction of a fluorinated piperidine intermediate with benzyl chloroformate. The reaction proceeds under mild conditions and yields the desired compound.

Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature, and the product is isolated by filtration or extraction.

Industrial Production Methods: While industrial-scale production details are proprietary, the synthesis usually involves optimization for yield, purity, and cost-effectiveness. Continuous flow microreactors have been explored for sustainable and efficient production of related compounds .

Chemical Reactions Analysis

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions:

    Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

    Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.

Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids (for hydrolysis).

Scientific Research Applications

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs targeting specific receptors.

    Biological Studies: Researchers use it to explore interactions with proteins and enzymes.

    Industry: It could find applications in agrochemicals or materials science.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

and benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate hydrochloride. These compounds share structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1

InChI Key

RZHUCBOTPKCYGH-LYCTWNKOSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.